molecular formula C12H16N2O4 B8301476 Ethyl (5-methyl-2-nitrobenzyl)aminoacetate

Ethyl (5-methyl-2-nitrobenzyl)aminoacetate

Cat. No.: B8301476
M. Wt: 252.27 g/mol
InChI Key: ULXKXGMONLSXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5-methyl-2-nitrobenzyl)aminoacetate is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl 2-[(5-methyl-2-nitrophenyl)methylamino]acetate

InChI

InChI=1S/C12H16N2O4/c1-3-18-12(15)8-13-7-10-6-9(2)4-5-11(10)14(16)17/h4-6,13H,3,7-8H2,1-2H3

InChI Key

ULXKXGMONLSXLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=C(C=CC(=C1)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.0 g (27 mmol) of 5-methyl-2-nitrobenzyl chloride was dissolved in 100 ml of ethanol. 7.5 g (54 mmol) of glycine ethyl ester hydrochloride and 6.8 g (81 mmol) of sodium hydrogencarbonate were added to the obtained solution, and they were stirred at 70° C. for 6 hours. The solvent was evaporated. After the extraction with ethyl acetate, the extract was washed with 1 N hydrochloric acid. The obtained aqueous layer was made basic with 1 N sodium hydroxide. After the extraction with ethyl acetate, the obtained organic layer was washed with saturated aqueous sodium chloride solution and then dried. The solvent was evaporated to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Two

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